
Spectroscopic Profile of 3-Amino-2-fluoro-6-
methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Amino-2-fluoro-6-methylpyridine

Cat. No.: B1285543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-Amino-2-fluoro-6-methylpyridine (CAS No. 374633-34-8). While specific

experimental spectra for this compound are not widely available in public databases, this

document presents predicted and representative data for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein

is derived from the analysis of its structural features and comparison with spectrographic data

of analogous compounds.

Chemical Structure and Overview
IUPAC Name: 3-Amino-2-fluoro-6-methylpyridine Molecular Formula: C₆H₇FN₂ Molecular

Weight: 126.13 g/mol

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative. The presence of an

amino group, a fluorine atom, and a methyl group on the pyridine ring results in a unique

electronic environment, which is reflected in its spectroscopic characteristics. These

characteristics are crucial for its identification, purity assessment, and structural elucidation in

research and development settings.
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The following tables summarize the predicted spectroscopic data for 3-Amino-2-fluoro-6-
methylpyridine. This data is estimated based on the analysis of structurally similar molecules

and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.2 d 1H H-4

~ 6.3 - 6.5 d 1H H-5

~ 4.0 - 4.5 br s 2H -NH₂

~ 2.4 s 3H -CH₃

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 155 - 160 (d, ¹JCF) C-2

~ 145 - 150 C-6

~ 130 - 135 (d, ²JCF) C-3

~ 120 - 125 C-4

~ 110 - 115 C-5

~ 20 - 25 -CH₃

d: doublet, JCF: Carbon-Fluorine coupling constant
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong
N-H bend and C=C stretch

(ring)

1500 - 1400 Strong C=C stretch (ring)

1250 - 1150 Strong C-F stretch

850 - 800 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

126 High [M]⁺ (Molecular Ion)

111 Moderate [M - CH₃]⁺

97 Moderate [M - HCN - H]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-fluoro-6-methylpyridine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm
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NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the anvil.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually

presented in the range of 4000-400 cm⁻¹.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition (EI Mode):

Introduce the sample into the ion source (often via a direct insertion probe or gas

chromatography inlet).

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-Amino-2-fluoro-6-methylpyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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